4-溴-2-甲基-2-(甲磺酰基)丁酸乙酯

描述

Synthesis Analysis

EMBM has been used in a variety of scientific research applications, such as drug discovery, enzyme inhibition, and protein-protein interaction studies. It has been used in the synthesis of various compounds, such as peptides, peptidomimetics, and small molecules. It has also been used in the synthesis of fluorescent dyes and other fluorescent compounds, as well as in the synthesis of fluorescent proteins. In addition, it has been used in the synthesis of various organic materials, such as polymers, resins, and emulsifiers.

Molecular Structure Analysis

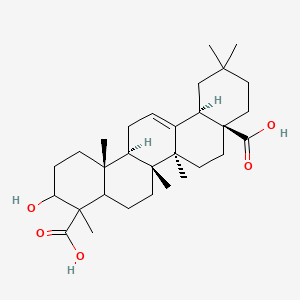

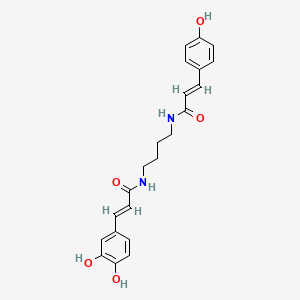

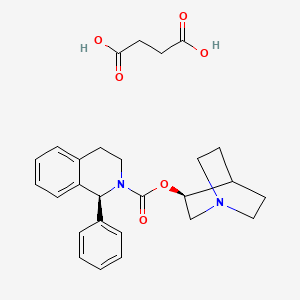

The molecular formula of EMBM is C8H15BrO4S. The InChI Key is DRDIKYRQXJWIIX-MRVPVSSYSA-N.

Chemical Reactions Analysis

EMBM acts as a nucleophile in a variety of reactions, including SN2 and SNAr reactions. In an SN2 reaction, EMBM acts as a nucleophile and attacks an electrophile, such as a halide or an ester, resulting in the formation of a new bond. In an SNAr reaction, EMBM acts as a nucleophile and attacks an aromatic ring, resulting in the formation of a new bond. In both cases, the reaction proceeds through a nucleophilic substitution mechanism.

Physical And Chemical Properties Analysis

The molecular weight of EMBM is 287.17. It is a low melting solid.

科学研究应用

三唑并喹啉化合物的合成: Pokhodylo 和 Obushak (2019) 描述了一种合成 1-[4-溴-2-(甲氧羰基)苯基)]-5-(乙硫基甲基)-1H-1,2,3-三唑-4-羧酸乙酯的方法,这是一种三唑并喹啉化合物,该方法涉及使用类似的乙磺酰基化合物。这突出了其在合成复杂有机分子中的作用 (Pokhodylo & Obushak, 2019)。

二氢呋喃羧酸酯的制备: Harikrishnan 等人 (2013) 通过涉及乙磺酰基丁酸酯衍生物的多米诺反应合成了一系列反式-5-芳酰基-4-芳基-2-((芳基磺酰基)甲基)-4,5-二氢呋喃-3-羧酸乙酯。这展示了该化合物在创建具有潜在药物发现应用的新型结构中的用途 (Harikrishnan 等人,2013)。

抗菌剂的合成: Doraswamy 和 Ramana (2013) 在一系列反应中使用溴苯衍生物合成具有潜在抗菌活性的各种化合物。这表明其在开发新的抗菌剂中的用途 (Doraswamy & Ramana, 2013)。

吡咯和砜的合成: Petrov 等人 (2021) 描述了在吡咯合成中使用溴取代的砜,展示了其在创建多样化有机结构中的应用 (Petrov, Kalyazin, & Somov, 2021)。

甲磺酸酯的制备: Chan、Cox 和 Sinclair (2008) 研究了甲磺酸酯的水解,这是一个与合成药物和化学品相关的过程,表明该化合物在这些合成中的作用 (Chan, Cox, & Sinclair, 2008)。

微波介导合成: Harikrishnan 等人 (2013) 还展示了在四氢嘧啶的微波介导、无溶剂合成中使用乙磺酰基丁酸酯衍生物,这表明其在绿色化学应用中的用途 (Harikrishnan, Rajesh, Perumal, & Almansour, 2013)。

在氟化化合物合成中的作用: Xiang 等人 (2017) 在光诱导反应中使用二氟乙酸乙酯衍生物来制备氟化化合物,突出了其在合成此类特殊分子中的作用 (Xiang, Li, Kuang, & Wu, 2017)。

致密功能化分子的制备: Harikrishnan 等人 (2012) 展示了在致密功能化的环己-1,4-二烯和四氢吡啶的合成中使用乙磺酰基丁酸酯衍生物,强调了其在创建复杂有机结构中的用途 (Harikrishnan, Rajesh, & Perumal, 2012)。

作用机制

Target of Action

Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate (EMBM) is a complex organic compound It’s known to act as a nucleophile in various reactions.

Mode of Action

EMBM participates in a variety of reactions, including SN2 and SNAr reactions. In an SN2 reaction, EMBM acts as a nucleophile and attacks an electrophile, such as a halide or an ester, resulting in the formation of a new bond.

Result of Action

It is known that embm can be used to synthesize pyridine methylsulfone hydroxamate lpxc inhibitors for treating bacterial infections .

未来方向

生化分析

Biochemical Properties

It is known that it can be used to synthesize pyridine methylsulfone hydroxamate LpxC inhibitors . These inhibitors interact with the LpxC enzyme, which is involved in the biosynthesis of lipid A, a component of the outer membrane of gram-negative bacteria .

Cellular Effects

Its role in the synthesis of LpxC inhibitors suggests that it may have significant effects on bacterial cells, particularly gram-negative bacteria .

Molecular Mechanism

Its role in the synthesis of LpxC inhibitors suggests that it may interact with the LpxC enzyme, potentially inhibiting its function .

属性

IUPAC Name |

ethyl 4-bromo-2-methyl-2-methylsulfonylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDIKYRQXJWIIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol](/img/no-structure.png)